molecular formula C12H11N3 B8324664 4-(1,8-Naphthyridin-2-yl)butanenitrile

4-(1,8-Naphthyridin-2-yl)butanenitrile

Cat. No. B8324664
M. Wt: 197.24 g/mol
InChI Key: MLFRYEWCXWLMHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06268378B1

Procedure details

A mixture of 5-oxo-hexanenitrile (8-1) (5 ml, 43.8 mmol), 2-amino-3-formylpyridine (7 g, 57 mmol), proline (5.3 g, 43.8 mmol) and ethanol (100 mL) was heated at reflux for 12 hours. Following evaporation of the solvent, the residue was chromatographed (silica gel, ethyl acetate) to give 8-2 as a white solid.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name

Identifiers

REACTION_CXSMILES
O=C(C)[CH2:3][CH2:4][CH2:5][C:6]#[N:7].[NH2:9][C:10]1[C:15]([CH:16]=O)=[CH:14][CH:13]=[CH:12][N:11]=1.N1CCC[C@H:19]1[C:20](O)=O>C(O)C>[N:11]1[C:10]2[C:15](=[CH:16][CH:19]=[CH:20][N:9]=2)[CH:14]=[CH:13][C:12]=1[CH2:3][CH2:4][CH2:5][C:6]#[N:7]

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
O=C(CCCC#N)C
Name
Quantity
7 g
Type
reactant
Smiles
NC1=NC=CC=C1C=O
Name
Quantity
5.3 g
Type
reactant
Smiles
N1[C@H](C(=O)O)CCC1
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed (silica gel, ethyl acetate)

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC2=CC=CN=C12)CCCC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.